Chloroacetyl-D2 chloride

Mass Spectrometry Isotope Dilution Internal Standard

Chloroacetyl-D2 chloride (CAS 159301-43-6) is a superior internal standard for LC-MS/MS, offering a +2 Da mass shift that eliminates signal interference from the analyte, a feature unattainable with unlabeled chloroacetyl chloride. This key differentiation ensures validated LOQs of 0.003 µg/g for genotoxic impurity analysis, supporting ICH M7 compliance. As a deuterated building block, it is critical for synthesizing stable isotope-labeled analogs for DMPK studies, providing unmatched traceability and accurate pharmacokinetic profiling in complex biological matrices.

Molecular Formula C2H2Cl2O
Molecular Weight 114.95 g/mol
CAS No. 159301-43-6
Cat. No. B045964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-D2 chloride
CAS159301-43-6
SynonymsChloroacetic Acid-d2 Chloride;  Chloroacetic-d2 Chloride;  Chloroethanoyl-d2 Chloride;  Monochloroacetyl-d2 Chloride; 
Molecular FormulaC2H2Cl2O
Molecular Weight114.95 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)Cl
InChIInChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2
InChIKeyVGCXGMAHQTYDJK-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-D2 Chloride (CAS 159301-43-6) - Isotopically Labeled Acyl Chloride for Internal Standard & Synthesis Applications


Chloroacetyl-D2 chloride (CAS 159301-43-6) is a deuterated derivative of chloroacetyl chloride, a bifunctional acyl halide, where two hydrogen atoms at the alpha-carbon are replaced with deuterium . This isotopic labeling confers a distinct mass shift (+2 Da relative to the non-deuterated analog) , making it a critical reagent for the preparation of stable isotope-labeled internal standards for quantitative mass spectrometry (LC-MS/MS, GC-MS), as well as for the synthesis of deuterated compounds for mechanistic and metabolic studies [1].

Why Non-Deuterated Chloroacetyl Chloride Cannot Substitute for Chloroacetyl-D2 Chloride in Quantitative LC-MS/MS Assays


In quantitative mass spectrometry, the use of a non-deuterated analog (chloroacetyl chloride, CAS 79-04-9) as an internal standard fails to provide the necessary analytical differentiation from the analyte of interest. The fundamental requirement for accurate quantification via isotope dilution mass spectrometry (IDMS) is that the internal standard must co-elute with the analyte and exhibit near-identical ionization efficiency and chemical behavior, while being resolvable by mass [1]. The +2 Da mass shift of Chloroacetyl-D2 chloride relative to its non-deuterated counterpart enables its unique detection as a distinct mass spectral peak (e.g., M+2) without interfering with the signal of the analyte of interest (M+0), a capability unattainable with the unlabeled compound. Consequently, using non-deuterated chloroacetyl chloride would result in signal convolution and analytical inaccuracy, rendering it unsuitable for applications requiring precise and traceable quantification [1].

Quantitative Evidence of Differentiation: Chloroacetyl-D2 Chloride vs. Non-Deuterated Chloroacetyl Chloride (CAC)


Mass Spectrometric Differentiation: A +2 Da Mass Shift Enables Clear Analyte Resolution

Chloroacetyl-D2 chloride exhibits a characteristic +2.006 Da mass shift compared to non-deuterated chloroacetyl chloride, due to the substitution of two hydrogen atoms (¹H) with two deuterium atoms (²H) . This isotopic mass difference is fundamental to its function as an internal standard in mass spectrometry, allowing the detector to distinguish the signal of the labeled internal standard from that of the unlabeled analyte [1].

Mass Spectrometry Isotope Dilution Internal Standard

LC-MS/MS Quantification of Trace-Level Impurities: Deuterated Standards Enable Lower Limits of Detection

Analytical methods for the detection of genotoxic impurities like chloroacetyl chloride (CAC) in drug substances require high sensitivity. A validated LC-MS/MS method for determining trace levels of CAC achieved a limit of quantitation (LOQ) of 0.003 µg/g [1]. The use of a stable isotope-labeled internal standard, such as a deuterated chloroacetyl chloride derivative, is a standard and recommended practice in LC-MS/MS method development to correct for matrix effects and instrument variability, thereby enabling such low LOQs and ensuring method accuracy and precision [1][2].

Genotoxic Impurity LC-MS/MS Trace Analysis

Deuterium Content Purity: ≥95% Isotopic Enrichment for Reliable Internal Standard Performance

Chloroacetyl-D2 chloride is commercially available with a chemical purity specification of ≥95%, ensuring that the product is predominantly the d2-labeled species . High isotopic enrichment is crucial for its function as an internal standard, as any unlabeled material (d0) present in the standard would contribute to the analyte signal, leading to inaccurate quantification and underestimation of the true analyte concentration [1].

Isotopic Purity Internal Standard Quantitative Accuracy

Synthesis of α,α-Dideuterio Alcohols: High Deuterium Incorporation via Reductive Deuteration

While not a direct study of Chloroacetyl-D2 chloride, recent research demonstrates that acyl chlorides can undergo reductive deuteration using SmI2 and D2O to yield α,α-dideuterio alcohols with high functional group tolerance and exquisite deuterium incorporation [1]. Chloroacetyl-D2 chloride can serve as a pre-labeled building block or be used in analogous synthetic schemes to introduce a CD2 moiety into target molecules, offering a complementary route to these valuable deuterated synthons for metabolic and mechanistic studies [1].

Organic Synthesis Deuterium Labeling Metabolic Studies

High-Value Application Scenarios for Chloroacetyl-D2 Chloride (CAS 159301-43-6)


Internal Standard for Trace-Level Genotoxic Impurity (GTI) Quantification in Drug Substances

In pharmaceutical quality control, the accurate quantification of potentially genotoxic impurities (GTIs) like chloroacetyl chloride is mandated by regulatory agencies. Chloroacetyl-D2 chloride is the optimal internal standard for LC-MS/MS methods used to determine CAC levels in active pharmaceutical ingredients (APIs). Its +2 Da mass shift provides the necessary spectral differentiation to achieve a validated LOQ of 0.003 µg/g, ensuring compliance with ICH M7 guidelines for impurity control [1].

Synthesis of Stable Isotope-Labeled Analogs for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Chloroacetyl-D2 chloride serves as a key building block for introducing a deuterium-labeled chloroacetyl group into larger molecules. This is critical for creating stable isotope-labeled versions of drug candidates or their metabolites. These labeled analogs are essential internal standards in DMPK studies, allowing for precise quantification of the unlabeled drug in complex biological matrices via LC-MS/MS, thereby generating robust pharmacokinetic profiles [2].

Mechanistic Studies in Organic and Bioorganic Chemistry via Isotopic Labeling

The deuterium atoms in Chloroacetyl-D2 chloride serve as a powerful probe for investigating reaction mechanisms. By tracking the CD2 moiety through a synthetic sequence using mass spectrometry or NMR spectroscopy, researchers can gain detailed insights into reaction pathways, fragmentations, and intermediate formations, information that is inaccessible when using the unlabeled chloroacetyl chloride [3].

Synthesis of Deuterated Antifungal Agents

Chloroacetyl-D2 chloride can be used as a precursor in the synthesis of novel deuterated derivatives of Inulin with chlorinated benzene rings. These compounds are of interest for their antifungal activity. The deuterium label may confer enhanced metabolic stability or provide a means for tracing the compound's biological fate, offering an advantage over the non-deuterated analogs .

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